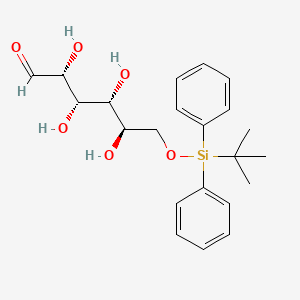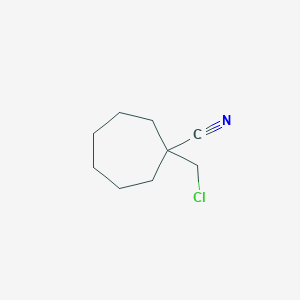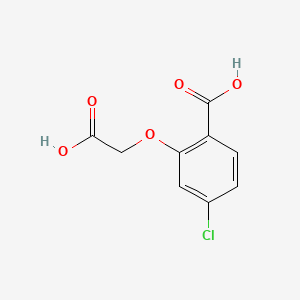
4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and a 5-chloro-2-methoxybenzamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the carboxylic acid group: This step involves the oxidation of a methyl group on the pyrazole ring to form the carboxylic acid.
Attachment of the 5-chloro-2-methoxybenzamido group: This is typically done through an amide coupling reaction between the pyrazole carboxylic acid and 5-chloro-2-methoxybenzoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro group on the benzamido moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
Glyburide: A sulfonylurea derivative with a similar benzamido moiety, used as an antidiabetic agent.
Uniqueness
4-(5-CHLORO-2-METHOXYBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Its pyrazole ring and carboxylic acid group make it versatile for various chemical transformations, while the 5-chloro-2-methoxybenzamido group contributes to its potential biological activities.
Propiedades
Número CAS |
825619-50-9 |
|---|---|
Fórmula molecular |
C12H10ClN3O4 |
Peso molecular |
295.68 g/mol |
Nombre IUPAC |
4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-9-3-2-6(13)4-7(9)11(17)15-8-5-14-16-10(8)12(18)19/h2-5H,1H3,(H,14,16)(H,15,17)(H,18,19) |
Clave InChI |
GXKVFNSASPHXHI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B8741739.png)


![Azuleno[2,1-b]thiophene](/img/structure/B8741762.png)
